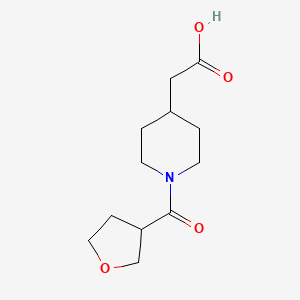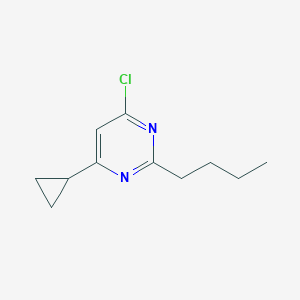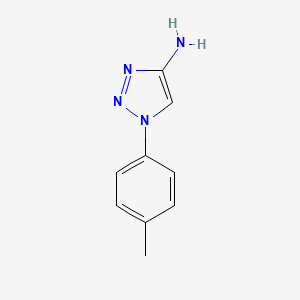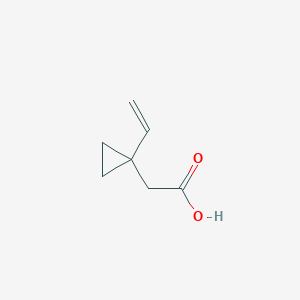![molecular formula C7H10N2O3 B1470208 2-[(Dimethylamino)methyl]-1,3-oxazole-4-carboxylic acid CAS No. 1368397-01-6](/img/structure/B1470208.png)
2-[(Dimethylamino)methyl]-1,3-oxazole-4-carboxylic acid
Overview
Description
2-[(Dimethylamino)methyl]-1,3-oxazole-4-carboxylic acid is a heterocyclic compound. It is also known as 2-(dimethylamino)oxazole-4-carboxylic acid . The molecular weight of this compound is 156.14 .
Synthesis Analysis
The synthesis of similar compounds has been studied extensively. For example, the synthesis of poly [2-(dimethylamino)ethyl methacrylate] (PDMAEMA) linear polymer and its copolymers has been reported . The polymerization rate increased three-fold on increasing the feed compositions .Molecular Structure Analysis
The molecular structure of 2-[(Dimethylamino)methyl]-1,3-oxazole-4-carboxylic acid can be analyzed using various techniques. For instance, the InChI code for this compound is 1S/C6H8N2O3/c1-8(2)6-7-4(3-11-6)5(9)10/h3H,1-2H3,(H,9,10) .Scientific Research Applications
-
Antibacterial Amphiphilic Copolymers
- Application : DMAEMA is used in the synthesis of antibacterial amphiphilic copolymers . These copolymers are recognized as important biomaterials and used as antibacterial agents due to their effective inhibition of bacterial growth .
- Method : The amphiphilic copolymers of P (DMAEMA-co-MMA) were synthesized using free radical polymerization .
- Results : The synthesized copolymers exhibited significant control over bacterial biofilm adhesion as tested by six well plate method . They may be useful in the development of bioreactors, sensors, surgical equipment, and drug delivery devices .
-
Drug Release of Anticancer Doxorubicin
- Application : DMAEMA is used in the synthesis of interpenetrating networks nanogels for drug release of the anticancer doxorubicin .
- Method : Monomers solution consists of sodium alginate biopolymer, DMAEMA monomer, crosslinker, and initiator in water, as water phase, are used to produce water in oil (W/O) emulsion .
- Results : The prepared interpenetrating networks nanogel were employed for entrapping and releasing the model anticancer drug doxorubicin . The nanogels showed good swelling properties in water and the release behavior of the model drug from that were also studied .
-
Stimuli-responsive Polymersomes
- Application : Poly [2-(dimethylamino) ethyl methacrylate]-b-polystyrene (PDMAEMA-b-PS), a similar compound, is used to create stimuli-responsive polymersomes . These polymersomes are being studied for their potential applications in drug delivery systems or as nanoreactors .
- Method : The polymersomes are synthesized via RAFT . The ionization equilibrium of the PDMAEMA amino groups on the polymersomes was analyzed by potentiometric titration and Zeta potential measurements .
- Results : The polymersomes exhibited dual stimulus–response (i.e., pH and temperature) and may be a platform for gene delivery and nanoreactors .
-
Algorithmic Applications
- Application : The d-neighbor equivalence, a concept in algorithmic theory, has been applied to several problems with a global constraint (acyclicity or connectivity) such as Connected Dominating Set, Node Weighted Steiner Tree, Maximum Induced Tree, Longest Induced Path, and Feedback Vertex Set .
- Method : A meta-algorithm was designed that solves all these problems .
- Results : The results highlight the importance of the d-neighbor equivalence relation on the algorithmic applications of width measures . The framework could be useful for W1-hard problems parameterized by clique-width such as Max Cut and Maximum Minimal Cut .
-
pH-responsive Polymersomes
- Application : Poly [2-(dimethylamino) ethyl methacrylate]-b-polystyrene (PDMAEMA-b-PS), a similar compound, is used to create pH-responsive polymersomes . These polymersomes are being studied for their potential applications in drug delivery systems or as nanoreactors .
- Method : The polymersomes are synthesized via RAFT . The ionization equilibrium of the PDMAEMA amino groups on the polymersomes was analyzed by potentiometric titration and Zeta potential measurements .
- Results : The polymersomes exhibited dual stimulus–response (i.e., pH and temperature) and may be a platform for gene delivery and nanoreactors .
-
Algorithmic Applications
- Application : The d-neighbor equivalence, a concept in algorithmic theory, has been applied to several problems with a global constraint (acyclicity or connectivity) such as Connected Dominating Set, Node Weighted Steiner Tree, Maximum Induced Tree, Longest Induced Path, and Feedback Vertex Set .
- Method : A meta-algorithm was designed that solves all these problems .
- Results : The results highlight the importance of the d-neighbor equivalence relation on the algorithmic applications of width measures . The framework could be useful for W1-hard problems parameterized by clique-width such as Max Cut and Maximum Minimal Cut .
Future Directions
properties
IUPAC Name |
2-[(dimethylamino)methyl]-1,3-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-9(2)3-6-8-5(4-12-6)7(10)11/h4H,3H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAWJFHKPVZYWDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=NC(=CO1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Dimethylamino)methyl]-1,3-oxazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{[4-(aminomethyl)cyclohexyl]methyl}cyclopropanamine](/img/structure/B1470125.png)
![[1-(Propane-2-sulfonyl)-piperidin-4-yl]-acetic acid](/img/structure/B1470127.png)
![Methyl 3-[(cyclopropylmethyl)amino]-2,2-dimethylpropanoate](/img/structure/B1470128.png)

![1-[(3,4-dimethylphenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470130.png)
![1-[(2-chloro-6-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470131.png)

![1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1470133.png)





